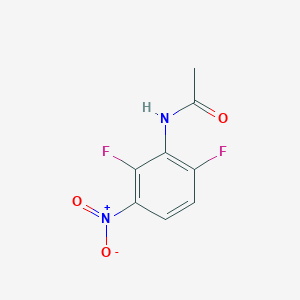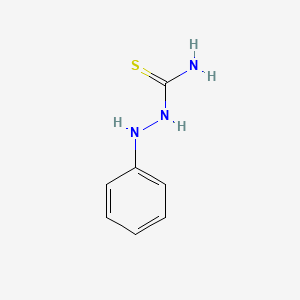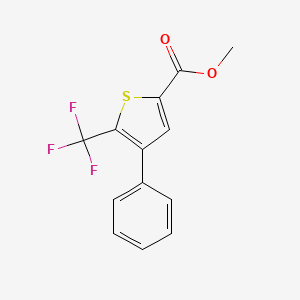
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiophene derivatives often involves the use of substituted thiophenes or thieno[3,4-b]thiophenes as starting materials. For example, the synthesis of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate involves the incorporation of a trifluoromethyl group, which is known to have pronounced steric and electronic effects on the resulting polymers . Similarly, the synthesis of various substituted thiophene carboxylates, such as the 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, is described as a facile process, indicating that the synthesis of methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could potentially be achieved through analogous methods .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the synthesis of 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one . The presence of substituents like the trifluoromethyl group can significantly alter the optical and electrochemical properties of the compounds due to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . The molecular structure and stability of these compounds can also be analyzed using methods like natural bond orbital (NBO) analysis .
Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions, which can be used to further modify their structure or to synthesize other compounds. For instance, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and subsequent reactions with alcohols to yield different products . The reactivity of the thiophene moiety can be exploited in nucleophilic substitution reactions, as demonstrated by the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can lead to lower HOMO and LUMO levels, affecting the optical and electrochemical properties . The presence of such groups can also induce steric hindrance, influencing the planarity and conjugation of the molecule . The vibrational wavenumbers, geometrical parameters, and hyperpolarizability of these compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . Additionally, the thermal and photoluminescent properties of thiophene derivatives can be studied to understand their potential applications in materials science 10.
Applications De Recherche Scientifique
Organic Synthesis
- Field : Organic Synthesis
- Application : This compound serves as a valuable building block for crafting more intricate molecules .
- Method of Application : While the exact methods of application can vary depending on the specific synthesis being performed, this compound is generally used in reactions that take advantage of its unique chemical structure, incorporating a trifluoromethyl group linked to a thiophene ring .
- Results : The use of this compound in organic synthesis can lead to the creation of a wide variety of complex molecules. The exact results can vary greatly depending on the specific reactions being performed .
Material Science
- Field : Material Science
- Application : In material science, it acts as a precursor for synthesizing polymers and other advanced materials .
- Method of Application : Again, the exact methods can vary greatly depending on the specific materials being synthesized. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .
- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including polymers .
Biological Research
- Field : Biological Research
- Application : Thiophene-based analogs, such as Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method of Application : The exact methods of application can vary greatly depending on the specific biological research being conducted. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .
- Results : The use of this compound in biological research can lead to the creation of a wide variety of advanced compounds with a variety of biological effects .
Central Inflammation Regulation
- Field : Medical Research
- Application : It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
- Method of Application : The exact methods of application can vary greatly depending on the specific medical research being conducted. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .
- Results : The use of this compound in medical research can lead to the creation of a wide variety of advanced compounds with a variety of medical effects .
Organic Semiconductors
- Field : Material Science
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Method of Application : The exact methods can vary greatly depending on the specific materials being synthesized. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .
- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : It is used in the fabrication of organic light-emitting diodes (OLEDs) .
- Method of Application : The exact methods can vary greatly depending on the specific OLEDs being fabricated. Generally, this compound would be used in reactions that take advantage of its unique chemical structure .
- Results : The use of this compound in material science can lead to the creation of a wide variety of advanced materials, including OLEDs .
Propriétés
IUPAC Name |
methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMSDMSSVFMCKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381796 |
Source


|
| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
CAS RN |
237385-98-7 |
Source


|
| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

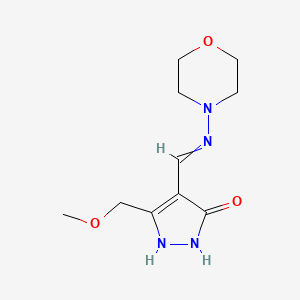
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
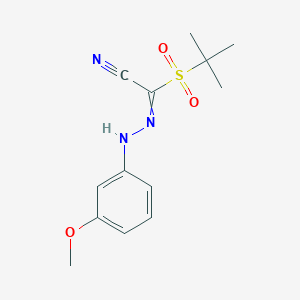
![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

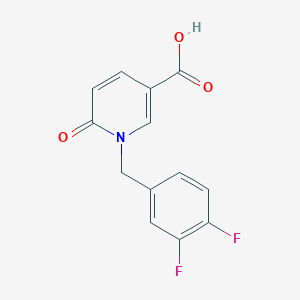

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
